N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a pyrazolyl-pyrimidinone core linked to a dimethoxyphenyl group via an acetamide bridge. Its structural complexity arises from the fusion of pyrazole and pyrimidinone rings, substituted with methyl groups at positions 3,5 (pyrazole) and 4,5 (pyrimidinone), respectively.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-12-9-13(2)26(24-12)21-22-15(4)14(3)20(28)25(21)11-19(27)23-17-8-7-16(29-5)10-18(17)30-6/h7-10H,11H2,1-6H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZACYRCUNVFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=C(C=C(C=C3)OC)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, including cytotoxic effects against various cancer cell lines and its potential mechanisms of action.
Chemical Structure
The compound can be represented by the following molecular formula:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity:
The cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells. For instance, Xia et al. reported that derivatives similar to this compound exhibited significant cell apoptosis and potent antitumor activity with IC50 values around 49.85 µM against A549 lung cancer cells .
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Kinases : Some studies suggest that similar pyrazole derivatives inhibit Aurora-A kinase and CDK2, which are crucial for cell cycle regulation .
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
- Targeting Specific Receptors : It has been suggested that compounds in this class may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to growth and survival .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives similar to this compound:
Study 1: Cytotoxicity Against HepG2 Cells
In a study examining various heterocyclic compounds, this derivative showed promising results against HepG2 liver cancer cells with an IC50 value of 16.70 ± 1.3 µg/mL .
Study 2: Inhibition of Tumor Growth
Another investigation highlighted that compounds with structural similarities inhibited tumor growth in vivo models when administered at doses correlating with their in vitro IC50 values .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit notable anticancer activities. Specifically, N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of pyrazole can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of similar pyrazole derivatives reported IC50 values indicating significant inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For instance, derivatives with similar structures demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to modulate inflammatory pathways. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Research Findings
A review highlighted that certain pyrazole-based compounds exhibited satisfactory anti-inflammatory activity by reducing the levels of TNF-alpha and IL-6 in experimental models . This suggests that this compound may also possess similar therapeutic potential.
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are another area of interest. Compounds like this compound may help mitigate oxidative stress by scavenging free radicals.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively interact with enzymes involved in cancer progression and inflammation .
General Synthetic Route
- Formation of Pyrazole Ring : The initial step involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
- Pyrimidine Synthesis : The subsequent step involves the synthesis of substituted pyrimidines through cyclization reactions.
- Final Coupling Reaction : The final step is the coupling of the pyrazole and pyrimidine moieties with acetic acid derivatives to yield the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring and pyrimidinone core. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Ethyl and methyl substitutions on the pyrimidinone core (e.g., ) may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
Hydrogen Bonding and Crystal Packing :
- The dimethoxyphenyl group in the target compound could engage in C–H···O hydrogen bonds with adjacent molecules, as observed in similar acetamide derivatives . This contrasts with the CF₃-substituted analog, where stronger C–F···H interactions might dominate .
Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between a pyrazolyl-pyrimidinone intermediate and 2,4-dimethoxyaniline, analogous to methods described for related compounds in .
Research Findings and Data Gaps
- Pharmacological Data: No direct studies on the target compound’s bioactivity are available.
- Solubility and LogP : Predictive models indicate the target compound has higher aqueous solubility (due to methoxy groups) than the CF₃-substituted analog but lower than oxadixyl derivatives ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, and what critical parameters influence yield?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including coupling of pyrazole and pyrimidinone moieties followed by acetamide formation. Key parameters include:
- Temperature control (e.g., low temperatures for diazo coupling to prevent side reactions) .
- Solvent selection (polar aprotic solvents like DMF or acetonitrile for nucleophilic substitution steps) .
- Catalyst optimization (e.g., use of APS or DMDAAC derivatives for controlled copolymerization) .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- Core Techniques :
- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), pyrazole protons (δ ~6.5–7.2 ppm), and pyrimidinone carbonyl (δ ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.
- X-ray Crystallography : Resolve steric effects from the 2,4-dimethoxyphenyl and pyrimidinone groups .
Q. How does the solubility and stability of this compound vary under different experimental conditions?
- Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (limited solubility due to lipophilic groups).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolysis of the acetamide bond at pH <5 or >9 .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound to address low yields in pyrimidinone ring formation?
- DoE Framework :
- Factors : Reactant stoichiometry (1.2–1.5 eq pyrazole), temperature (60–100°C), and catalyst loading (5–15 mol% Pd(OAc)₂).
- Response Variables : Yield, purity, and reaction time.
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹³C NMR)?
- Hypothesis Testing :
- Tautomerism : The pyrimidinone ring may exist in keto-enol equilibrium, altering chemical shifts. Perform variable-temperature NMR to confirm dynamic behavior .
- Steric Hindrance : 3,5-Dimethylpyrazole groups may restrict rotation, causing anisotropic effects. Compare with simplified analogs (e.g., unsubstituted pyrazole) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) given the compound’s complex heterocyclic system?
- SAR Workflow :
Fragment-Based Design : Synthesize analogs with modified pyrazole (e.g., 3-methyl vs. 3-ethyl) or pyrimidinone (6-oxo vs. 6-thio) groups.
Biological Screening : Test against target enzymes (e.g., kinase or protease assays) to correlate substituent effects with activity .
Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding modes influenced by dimethoxyaryl interactions .
- Case Study : Pyrazole N1 substitution was critical for activity in related antimalarial compounds, suggesting similar prioritization here .
Q. How can researchers address discrepancies in biological assay results between in vitro and cell-based studies?
- Troubleshooting Steps :
- Membrane Permeability : Measure logP (e.g., ~3.5 via shake-flask method) to assess cellular uptake limitations.
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated demethylation) .
- Data Normalization : Use synergistic inhibitors (e.g., cyclosporine A for P-gp efflux) to isolate target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
